methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Result of Action
Similar compounds have been shown to reduce blood glucose levels , suggesting that it may have a hypoglycemic effect.
Action Environment
The action, efficacy, and stability of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Furthermore, its efficacy and stability could be affected by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Biochemical Analysis
Biochemical Properties
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate interacts with various biomolecules, particularly FGFRs . FGFRs are a family of receptors that play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Cellular Effects
In cellular processes, this compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs . Upon binding, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against FGFRs suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its potent FGFR inhibitory activity suggests that it may have significant effects at various dosages .
Metabolic Pathways
Given its interaction with FGFRs, it is likely involved in pathways related to cell proliferation, migration, and apoptosis .
Transport and Distribution
Its interaction with FGFRs suggests that it may be transported to sites where these receptors are present .
Subcellular Localization
Given its interaction with FGFRs, it is likely localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Comparison: Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications in medicinal chemistry .
Properties
IUPAC Name |
methyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHTTJYZGPHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.